Ibf5map hydrochloride
CAS No.: 2551115-14-9
Cat. No.: VC4530969
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2551115-14-9 |
|---|---|
| Molecular Formula | C12H18ClNO |
| Molecular Weight | 227.73 |
| IUPAC Name | 1-(1,3-dihydro-2-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO.ClH/c1-9(13-2)5-10-3-4-11-7-14-8-12(11)6-10;/h3-4,6,9,13H,5,7-8H2,1-2H3;1H |
| Standard InChI Key | SMDOSVWZLPAKDW-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC2=C(COC2)C=C1)NC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Ibf5map hydrochloride is derived from the parent compound Ibf5map (C₁₂H₁₇NO), a substituted amphetamine with a phthalane core structure . The hydrochloride salt forms through the addition of hydrochloric acid to the amine group, resulting in the chemical formula C₁₂H₁₈ClNO. Its systematic IUPAC name is 1-(1,3-dihydro-2-benzofuran-5-yl)-N-methylpropan-2-amine hydrochloride .
Table 1: Key Chemical Properties of Ibf5map Hydrochloride
The phthalane core distinguishes Ibf5map from classical phenethylamine derivatives, introducing steric and electronic modifications that may alter receptor interactions .
Structural Analogues and Isomerism
Ibf5map is a structural isomer of dihydrobenzofuran-based entactogens such as 5-MAPDB and 6-MAPDB . These compounds share a bicyclic framework but differ in substituent positioning, leading to variations in pharmacokinetics and pharmacodynamics. For instance, 5-MAPDB exhibits selective serotonin-releasing activity , suggesting that Ibf5map hydrochloride may similarly prioritize serotonergic pathways.
Synthesis and Analytical Profiling
Synthetic Routes
While no published synthesis of Ibf5map hydrochloride exists, plausible pathways can be inferred from analogous compounds like butylone . A potential route involves:
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Bromination: 3,4-methylenedioxybutyrophenone treated with bromine to yield 3′,4′-methylenedioxy-2-bromobutyrophenone.
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Amination: Reaction with methylamine in dichloromethane, followed by HCl addition to form the hydrochloride salt .
Challenges include optimizing yield during cyclization and ensuring regioselectivity in the phthalane formation .
Analytical Characterization
Pharmacological Profile and Mechanisms of Action
Receptor Affinity and Monoamine Transport
Although Ibf5map’s pharmacology is underexplored , its structural similarity to 5-MAPDB hints at serotonin (5-HT) release as a primary mechanism. 5-MAPDB demonstrates a 5-HT release potency (EC₅₀) of 5.5 μM, with weaker effects on dopamine (DA) and norepinephrine (NE) transporters . By analogy, Ibf5map hydrochloride may exhibit:
Table 2: Hypothesized Monoamine Transporter Effects
| Transporter | Effect (vs. MDMA) | Rationale |
|---|---|---|
| SERT | Moderate release | Shared benzofuran motif |
| DAT | Low release | Steric hindrance from phthalane |
| NET | Minimal activity | Lack of β-keto group |
Metabolic Pathways
Metabolism likely parallels substituted cathinones like butylone, undergoing:
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Demethylenation: Cleavage of the methylenedioxy ring to form dihydroxy metabolites.
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N-Dealkylation: Removal of the methylamine group.
These pathways suggest urinary excretion of hydroxylated conjugates, necessitating liquid chromatography–tandem mass spectrometry (LC-MS/MS) for detection in biological samples.
Legal Status and Regulatory Challenges
Forensic Implications
The lack of reference standards complicates identification in seized materials. Law enforcement agencies must employ gas chromatography–mass spectrometry (GC-MS) libraries updated with novel psychoactive substances (NPS) to address this gap.
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